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molecular formula C11H11N3O B8347900 5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one CAS No. 75959-65-8

5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one

Cat. No. B8347900
M. Wt: 201.22 g/mol
InChI Key: YARZVGLNBOLGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04271163

Procedure details

25 g (103 millimoles) of 2-(p-acetylaminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one (see Example 7c), 215 ml of methanol and 215 ml of 10 N sodium hydroxide solution are refluxed for 3 hours. The methanol is then stripped off under reduced pressure. 500 ml of water are added to the residue and the mixture is brought to pH 4 with dilute hydrochloric acid. After filtering off the product and drying it under reduced pressure at 50° C., 19.3 g (93% of theory) of 2-(p-aminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one are isolated as almost colorless crystals, of melting point 230°-231° C. after recrystallization from methanol.
Name
2-(p-acetylaminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:12]3[CH:14]([C:15](=[O:18])[NH:16][N:17]=2)[CH2:13]3)=[CH:7][CH:6]=1)(=O)C.CO.[OH-].[Na+].Cl>O>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:12]3[CH:14]([C:15](=[O:18])[NH:16][N:17]=2)[CH2:13]3)=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
2-(p-acetylaminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C=1C2CC2C(NN1)=O
Name
Quantity
215 mL
Type
reactant
Smiles
CO
Name
Quantity
215 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the product
CUSTOM
Type
CUSTOM
Details
drying it under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1C2CC2C(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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